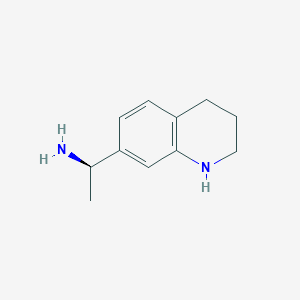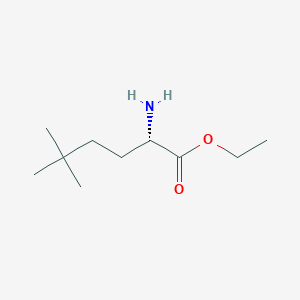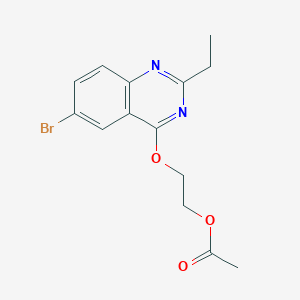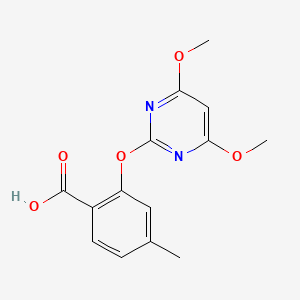
Non-1-en-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-1-en-4-yn-3-ol is an organic compound with the molecular formula C9H14O It is characterized by the presence of both a double bond (en) and a triple bond (yn) within its structure, making it a conjugated enyne
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-1-en-4-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of an appropriate aldehyde with an acetylide anion, followed by a reduction step. For example, the reaction of propargyl alcohol with an aldehyde in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yields and purity. The use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the enyne structure through coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Non-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alkanes or alkenes, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2), Sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alkanes, Alkenes
Substitution: Chlorinated derivatives
Scientific Research Applications
Non-1-en-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Non-1-en-4-yn-3-ol involves its interaction with molecular targets through its enyne moiety. The compound can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, its hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity .
Comparison with Similar Compounds
Non-1-en-4-yn-3-ol can be compared with other enynes such as:
Non-1-en-3-ol: Similar structure but with the triple bond at a different position.
Non-2-en-4-yn-1-ol: Another enyne with the double and triple bonds in different positions.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
non-1-en-4-yn-3-ol |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-6H2,1H3 |
InChI Key |
MHRDIISTLAMZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)

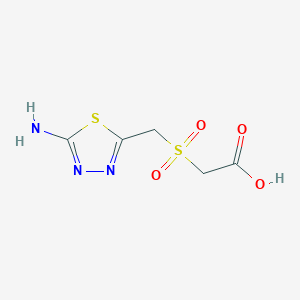
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
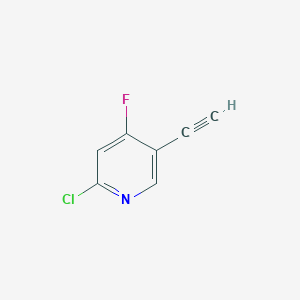

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
